1,3-Dithiolane, 2-nonyl- 1,3-Dithiolane, 2-nonyl-
Brand Name: Vulcanchem
CAS No.: 131195-53-4
VCID: VC19119265
InChI: InChI=1S/C12H24S2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3
SMILES:
Molecular Formula: C12H24S2
Molecular Weight: 232.5 g/mol

1,3-Dithiolane, 2-nonyl-

CAS No.: 131195-53-4

Cat. No.: VC19119265

Molecular Formula: C12H24S2

Molecular Weight: 232.5 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dithiolane, 2-nonyl- - 131195-53-4

Specification

CAS No. 131195-53-4
Molecular Formula C12H24S2
Molecular Weight 232.5 g/mol
IUPAC Name 2-nonyl-1,3-dithiolane
Standard InChI InChI=1S/C12H24S2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3
Standard InChI Key DYNKHQGIKHTBME-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC1SCCS1

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

1,3-Dithiolane, 2-nonyl- (CAS 131195-53-4) is defined by a five-membered ring containing two sulfur atoms at the 1- and 3-positions, with a linear nonyl (C₉H₁₉) group attached to the 2-carbon (Figure 1) . The molecular formula is C₁₂H₂₄S₂, yielding a molecular weight of 232.449 g/mol . Its saturated structure distinguishes it from unsaturated analogs like 2-nonylidene-1,3-dithiolane (CAS 42196-81-6), which features a double bond in the nonyl chain .

Table 1: Key Structural and Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₂H₂₄S₂
Molecular Weight (g/mol)232.449
Exact Mass232.132
LogP (Partition Coeff.)4.933
PSA (Polar Surface Area)50.60 Ų

The LogP value of 4.933 indicates moderate lipophilicity, suggesting preferential solubility in nonpolar solvents, while the polar surface area (PSA) reflects limited hydrogen-bonding capacity .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1,3-dithiolane derivatives often involves cyclization reactions or functionalization of pre-existing dithiolane frameworks. For 2-nonyl-1,3-dithiolane, a plausible route adapts methodologies reported for analogous 1,3-dithianes :

  • Precursor Preparation: A thiourea or dithiocarbamate intermediate is generated by reacting a nonyl-substituted carbonyl compound (e.g., nonyl aldehyde) with a sulfurating agent like phosphorus pentasulfide (P₂S₅).

  • Cyclization: The intermediate undergoes cyclization in the presence of a base (e.g., DBU) to form the dithiolane ring .

  • Purification: Column chromatography (e.g., silica gel with chloroform) isolates the target compound .

Reaction Scheme:

Nonyl aldehyde+P2S5Thiocarbonyl intermediateDBU2-Nonyl-1,3-dithiolane\text{Nonyl aldehyde} + \text{P}_2\text{S}_5 \rightarrow \text{Thiocarbonyl intermediate} \xrightarrow{\text{DBU}} \text{2-Nonyl-1,3-dithiolane}

This method aligns with protocols for synthesizing 2-cyano-5-dimethylamino-1,3-dithianes, where electron-withdrawing groups enhance reactivity .

Physicochemical Properties

Thermal Stability and Solubility

While specific thermal data (e.g., melting/boiling points) for 2-nonyl-1,3-dithiolane remain unreported, its structural analogs suggest stability up to 200°C . The nonyl chain imparts hydrophobicity, rendering the compound insoluble in water but miscible with organic solvents like chloroform or hexane .

Spectroscopic Characterization

  • IR Spectroscopy: Expected S–S and C–S stretching vibrations near 500–700 cm⁻¹ .

  • NMR: Protons on the dithiolane ring resonate at δ 2.5–3.5 ppm, while nonyl chain signals appear at δ 0.8–1.5 ppm .

Functional Applications

Material Science Applications

The sulfur-rich framework of dithiolanes lends itself to polymer chemistry, where such compounds act as crosslinking agents or vulcanization accelerators . The nonyl substituent could further modulate polymer flexibility and thermal resistance.

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